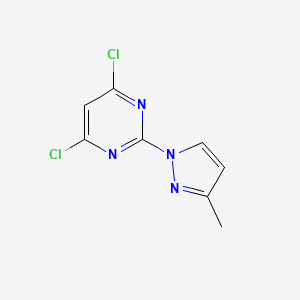
4,6-二氯-2-(3-甲基-1H-吡唑-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms at positions 1 and 3 . This compound also contains a 3-methyl-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” includes a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3-methyl-1H-pyrazol-1-yl group at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” include a molecular weight of 229.07 . It is a solid at room temperature .科学研究应用
Medicinal Chemistry and Drug Development
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing various bioactive compounds. Its structural features make it amenable to modification, allowing the creation of derivatives with enhanced pharmacological properties .
Anti-Inflammatory Activity
Studies have highlighted the anti-inflammatory effects of pyrimidines, including derivatives of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Their potential as anti-inflammatory agents is promising, and further research aims to optimize their activity while minimizing toxicity .
Synthesis of Nucleoside Analogues
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has been employed in the synthesis of nucleoside analogues. These analogues play a crucial role in antiviral drug development, particularly against DNA viruses like hepatitis B virus (HBV). The compound’s structure contributes to its inhibitory effects on HBV DNA replication .
Organic Synthesis and Cross-Coupling Reactions
As a versatile building block, this pyrimidine derivative participates in various organic syntheses. It serves as a starting reagent for creating disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. These synthetic pathways enable the preparation of diverse chemical entities for further exploration .
Imidazole Chemistry
The imidazole ring system, present in 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, exhibits interesting properties. Imidazole-containing compounds are relevant in medicinal chemistry, coordination chemistry, and catalysis. Understanding the interactions and reactivity of this ring system contributes to broader scientific knowledge .
HBV DNA Replication Inhibition
In addition to its role in nucleoside analogue synthesis, 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has shown promise as an inhibitor of HBV DNA replication. This property is crucial in the search for effective antiviral agents against hepatitis B. Researchers continue to explore its potential in this context .
安全和危害
未来方向
The future directions for research on “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with enhanced activities and minimal toxicity .
属性
IUPAC Name |
4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJJYMOGKJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

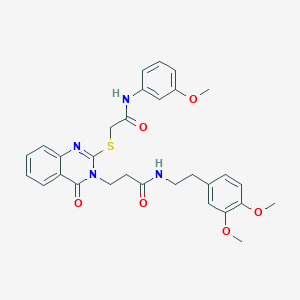
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
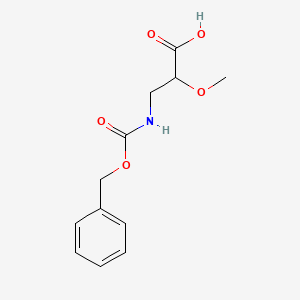
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
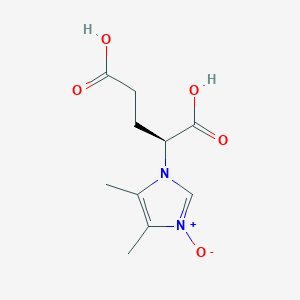
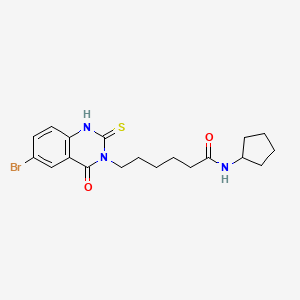
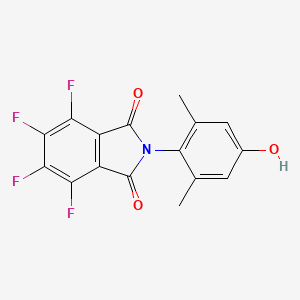
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)
![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)
